The compound identified by the chemical registry number 151705-84-9 is known as Lymphocytic Choriomeningitis Virus Glycoprotein Peptide 33-41, or LCMV gp33-41. This synthetic analog is derived from the human interleukin-2 receptor alpha chain and plays a crucial role in immunological research, particularly in the study of T-cell responses and viral infections. It is primarily utilized in scientific studies aimed at understanding immune mechanisms and developing therapeutic strategies for viral diseases.
LCMV gp33-41 is classified as a peptide that mimics a specific region of the glycoprotein of the Lymphocytic Choriomeningitis Virus. It is synthesized for use in laboratory settings, particularly in immunology and virology research. The compound's ability to bind to the interleukin-2 receptor alpha chain highlights its relevance in studies involving T-cell activation and proliferation, making it a valuable tool for researchers investigating immune responses to viral infections .
The synthesis of LCMV gp33-41 typically employs solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in a controlled environment. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and quality control throughout the synthesis process.
The molecular structure of LCMV gp33-41 consists of a sequence of amino acids that mimic the natural glycoprotein's functional regions. The specific sequence and conformation are critical for its binding affinity to the interleukin-2 receptor alpha chain.
LCMV gp33-41 does not participate in traditional chemical reactions but rather functions through biological interactions within immune pathways. Its primary reaction involves binding to the interleukin-2 receptor alpha chain, which triggers downstream signaling pathways essential for T-cell activation.
The mechanism of action of LCMV gp33-41 involves its role as an agonist for the interleukin-2 receptor. Upon binding, it mimics natural ligands, activating signaling pathways that promote T-cell growth and survival.
LCMV gp33-41 has several scientific applications:
The compound identified by CAS Registry Number 151705-84-9 corresponds to LCMV gp33-41, a peptide fragment derived from the glycoprotein of lymphocytic choriomeningitis virus (LCMV). According to IUPAC conventions for peptide nomenclature, this compound is systematically named as:L-Lysyl-L-alanyl-L-valyl-L-tyrosyl-L-asparaginyl-L-phenylalanyl-L-alanyl-L-threonyl-L-methionine [3].
This nomenclature follows IUPAC's sequence-based naming rules for peptides, where:
The peptide's classification reflects its biological origin as a viral epitope restricted by MHC class I H-2Db molecules. Its systematic name precisely defines the covalent connectivity and stereochemistry required for immunological recognition, distinguishing it from other sequence isomers or stereochemical variants [3].
LCMV gp33-41 possesses a well-defined primary structure critical to its biological function:
Table 1: Structural Characteristics of LCMV gp33-41
Characteristic | Value | Significance |
---|---|---|
Amino Acid Count | 9 | Core epitope length for MHC class I presentation |
N-Terminus | Lysine (K) | Contributes to MHC binding affinity |
C-Terminus | Methionine (M) | Critical for T-cell receptor recognition |
Hydrophobic Residues | Val³, Phe⁶, Met⁹ | Anchor residues for H-2Db binding |
Polar Residues | Tyr⁴, Asn⁵ | Potential hydrogen bonding sites |
The peptide is derived from LCMV glycoprotein precursor (residues 33-41) through proteolytic processing within antigen-presenting cells. Experimental evidence indicates this exact 9-mer sequence is the minimal epitope required for efficient binding to H-2Db molecules and subsequent recognition by CD8+ cytotoxic T lymphocytes [3].
The assignment of CAS RN 151705-84-9 to LCMV gp33-41 establishes its unique identity across scientific disciplines and regulatory frameworks. This identifier serves several critical functions in chemical information management:
Table 2: Database Representation of 151705-84-9
Database System | Identifier Type | Utility |
---|---|---|
CAS REGISTRY | 151705-84-9 | Authoritative chemical identification |
Commercial Catalogs | CS-0045187, HY-P1569 | Supplier-specific product referencing |
Biochemical Databases | KAVYNFATM | Sequence-based searching |
Regulatory Systems | C₄₈H₇₃N₁₁O₁₃S | Composition-based screening |
The CAS Registry System employs a three-part numerical format (XXXXXXX-XX-X) with a check digit algorithm for validation. For 151705-84-9:
This identifier is maintained within the CAS REGISTRY, the world's largest chemical substance database containing over 204 million organic and inorganic substances and 69 million biosequences. The registry adds approximately 15,000 new substances daily through scientist-led curation, ensuring comprehensive coverage of chemical space [1] [8].
The assignment of unique CAS RNs to specific peptide sequences addresses the critical need for granular identification in immunological research. For example:
Commercial and research applications leverage this identifier for precise material sourcing:
Table 3: Commercial Availability of 151705-84-9
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
MedChemExpress | HY-P1569 | ≥98% | 1mg, 5mg, 10mg |
Chemscene | CS-0045187 | ≥98% | 100mg |
Creative Peptides | Not specified | >98% | 1g-1kg |
BOC Sciences | Not specified | >98% | Custom quantities |
The CAS RN enables integration of computational descriptors including:
Through the CAS Common Chemistry initiative, this identifier is available under a CC BY-NC 4.0 license for non-commercial use, facilitating accurate substance identification in public resources including Wikipedia and PubChem [8]. The verification program ensures CAS RNs from authoritative sources maintain data integrity across scientific literature and regulatory documentation [1] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: